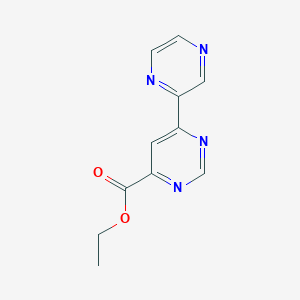

Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-pyrazin-2-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-2-17-11(16)9-5-8(14-7-15-9)10-6-12-3-4-13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOITWDITCASNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrazine moiety and an ethyl ester group. This unique structure contributes to its biological properties, particularly its interactions with various biological targets.

The compound primarily exhibits its biological effects through:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. For instance, it has demonstrated significant inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves interference with bacterial metabolic pathways, which is crucial for the survival of the pathogen .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can effectively suppress cyclooxygenase (COX) activity, which is pivotal in the inflammatory response. For example, IC50 values reported for related compounds in the same class suggest potent anti-inflammatory activity comparable to established drugs like celecoxib .

Anticancer Activity

This compound has been investigated for its anticancer potential. Various derivatives have shown promising results in inhibiting cancer cell proliferation across different cancer lines. Notably, some compounds exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells .

Case Studies and Research Findings

- Antitubercular Activity : In a study focusing on novel derivatives, this compound was part of a series that showed promising antitubercular activity against Mycobacterium tuberculosis H37Ra. The structure-activity relationship (SAR) analysis indicated that modifications on the pyrimidine ring could enhance activity .

- Inhibition of Kinases : Another study explored the compound's ability to inhibit specific kinases involved in cancer progression. Compounds derived from this scaffold showed IC50 values indicating potent inhibition, suggesting a mechanism whereby these compounds could be developed into therapeutic agents for cancer treatment .

- Cytotoxicity Testing : A series of experiments assessed the cytotoxic effects of this compound against various human cancer cell lines. Results indicated that certain derivatives had significant growth inhibition effects, prompting further investigation into their potential as anticancer drugs .

Summary of Biological Activities

Scientific Research Applications

Biological Activities

Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate exhibits a range of biological activities, making it a candidate for drug development. Some of the notable activities include:

- Antitumor Activity : Compounds with a pyrimidine scaffold have shown promising results in inhibiting cancer cell growth. The pyrazolo[3,4-d]pyrimidine derivatives have been identified as effective CDK (cyclin-dependent kinase) inhibitors, which are crucial in cancer therapy . this compound may act similarly due to its structural characteristics.

- Anti-inflammatory Effects : Research indicates that pyrazine-modified compounds have anti-inflammatory properties. For instance, derivatives have been synthesized that inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Properties : Recent studies have highlighted the neuroprotective effects of pyrazine derivatives against oxidative stress in neuronal cells. This compound could contribute to neuroprotection by enhancing cellular resilience against oxidative damage .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the Pyrimidine Ring : Utilizing pyrazine derivatives as starting materials.

- Carboxylation : Introducing the carboxylic acid functionality at the 4-position of the pyrimidine ring.

- Esterification : Converting the carboxylic acid into an ethyl ester to enhance solubility and bioavailability.

The synthesis can be optimized through various methods, including microwave-assisted reactions and solvent-free conditions, which improve yields and reduce reaction times .

Antitumor Activity Evaluation

A study evaluated the antitumor activity of this compound analogs against various cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation and induce apoptosis. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential compared to standard chemotherapeutics .

Anti-inflammatory Mechanism Investigation

In another investigation, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities among related compounds:

Key Observations :

- Heterocyclic Core: Pyrimidine derivatives (e.g., ) exhibit distinct electronic properties compared to pyrazole () or pyrimidinone () cores. Pyrimidine’s electron-deficient nature enhances reactivity in cross-coupling reactions .

- Functional Groups : The ethyl ester group in the target compound and facilitates solubility in organic solvents, whereas the ketone in ’s compound may reduce stability under basic conditions .

Physical and Spectral Properties

- Melting Points: Ethyl-2-methyl-6-(dioxaborolan-2-yl)pyrimidine-4-carboxylate () has a melting point of 177–178°C, reflecting crystallinity due to the boronate ester. In contrast, amino- and trifluoromethyl-substituted derivatives () may exhibit lower melting points due to reduced symmetry .

- Spectroscopic Data : IR spectra for ’s compound show a carbonyl stretch at 1589 cm⁻¹, consistent with ester functionality. NMR data (δ 8.60 ppm for aromatic protons) align with pyrimidine’s deshielded environment .

Preparation Methods

Preparation of Pyrimidine-4-carboxylate Ethyl Ester

The pyrimidine-4-carboxylate ethyl ester core can be prepared by esterification of the corresponding pyrimidine-4-carboxylic acid. According to research on related pyrimidine derivatives:

- Esterification is typically carried out using ethanol with acid catalysts or thionyl chloride in ethanol to form ethyl esters efficiently.

- Thionyl chloride in ethanol under reflux conditions provides better yields and purer products compared to classical Fischer esterification.

- Reaction temperatures range from 50 °C to reflux (~78 °C for ethanol), with reaction times from 2 to 24 hours depending on the method and scale.

Example Reaction Conditions for Esterification:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fischer esterification | Ethanol, sulfuric acid catalyst | 50-78 °C (reflux) | 2-24 hours | Moderate | Often leads to complex mixtures |

| Thionyl chloride method | SOCl2 in ethanol | Reflux (~78 °C) | 2-4 hours | High (up to 82%) | Cleaner product, easier purification |

This method is supported by studies on ethyl pyrimidine carboxylates synthesis where thionyl chloride in ethanol was preferred for better control and yield.

Preparation of Pyrazin-2-yl Intermediate

The pyrazine moiety, specifically 3-aminopyrazine-2-carboxylic acid derivatives, is a common starting point for pyrazine functionalization:

- Esterification of 3-aminopyrazine-2-carboxylic acid to ethyl or methyl esters is performed using sulfur oxychloride or thionyl chloride in methanol or ethanol.

- Amidation (conversion to amides) can be achieved by reaction with ammoniacal liquor at room temperature.

- Bromination at the 6-position of the pyrazine ring is performed using bromine in acetic acid under reflux to introduce a reactive handle for further coupling.

- Palladium-catalyzed Suzuki or similar cross-coupling reactions are used to attach aryl or heteroaryl groups at the 6-position.

Typical Reaction Sequence for Pyrazine Intermediate:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Sulfur oxychloride + MeOH or SOCl2 + MeOH | Room temp | Several hours | High | Produces ester intermediate |

| Amidation | Ammoniacal liquor | Room temp | ~22 hours | Moderate | Converts ester to amide |

| Bromination | Bromine in acetic acid | Reflux | 3 hours | Moderate | Introduces bromine at 6-position |

| Pd-catalyzed coupling | Pd(PPh3)4, base (Na2CO3), THF, boronic acid | Reflux | 5 hours | Moderate | Attaches aryl/heteroaryl group |

This sequence is exemplified in the preparation of 3-amino-6-(3,5-dimethylphenyl)pyrazine-2-carboxamide, which shares structural similarity with the pyrazin-2-yl substituent in the target compound.

Coupling of Pyrazin-2-yl Moiety to Pyrimidine Core

The key step to form Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate involves coupling the pyrazin-2-yl fragment to the 6-position of the pyrimidine ring:

- This is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

- The pyrimidine core is functionalized with a leaving group (e.g., 6-chloropyrimidine-4-carboxylate ethyl ester).

- The pyrazin-2-yl boronic acid or boronate ester is used as the coupling partner.

- Common catalysts include tetrakis(triphenylphosphine)palladium(0).

- Bases such as sodium carbonate or potassium carbonate are used.

- Solvents include tetrahydrofuran (THF), dioxane, or mixtures with water.

- Reaction temperatures range from reflux in THF (~66 °C) to microwave-assisted heating up to 150 °C.

- Reaction times vary from 3 to 6 hours.

Representative Coupling Reaction Conditions:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 (0.05–0.1 equiv) |

| Base | Na2CO3 or K2CO3 (2 equiv) |

| Solvent | THF, dioxane, or EtOH/H2O mixtures |

| Temperature | Reflux (66 °C in THF) or microwave heating up to 150 °C |

| Time | 3–6 hours |

| Yield | 65–91% (depending on substrates and conditions) |

This method aligns with the synthesis of similar ethyl pyrimidine-quinoline carboxylates and pyrazine derivatives, where palladium-catalyzed cross-coupling is the key step to form the C-C bond between heterocycles.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | Pyrimidine-4-carboxylic acid | SOCl2 + EtOH, reflux | Ethyl pyrimidine-4-carboxylate | 75–85 | Thionyl chloride method preferred |

| 2 | Esterification | 3-Aminopyrazine-2-carboxylic acid | SOCl2 + MeOH or sulfur oxychloride + MeOH | Ethyl 3-aminopyrazine-2-carboxylate | High | Room temp to mild heating |

| 3 | Bromination | Ethyl 3-aminopyrazine-2-carboxylate | Br2 in AcOH, reflux | Ethyl 6-bromo-3-aminopyrazine-2-carboxylate | Moderate | Introduces reactive bromine |

| 4 | Pd-catalyzed coupling | Ethyl 6-bromopyrazine derivative + boronic acid | Pd(PPh3)4, Na2CO3, THF, reflux | This compound | 65–90 | Key C-C bond formation step |

Research Findings and Optimization Notes

- Esterification via thionyl chloride in ethanol is superior to classical Fischer esterification for purity and yield.

- Bromination must be carefully controlled to avoid over-bromination or decomposition; acetic acid as solvent and reflux conditions are optimal.

- Palladium-catalyzed Suzuki coupling is the most effective method for attaching the pyrazin-2-yl group to the pyrimidine ring, with catalyst loading and base choice impacting yield.

- Microwave-assisted synthesis attempts for coupling have been reported but often result in complex mixtures unless carefully optimized.

- Maintaining mild reaction temperatures during esterification and amidation preserves functional groups and improves overall yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions to attach the pyrazine moiety to the pyrimidine core. For example, ethyl 6-bromopyrimidine-4-carboxylate can react with pyrazin-2-ylboronic acid under palladium catalysis. Purification typically employs column chromatography with petroleum ether/ethyl acetate gradients (7:3 v/v) .

- Key Steps :

- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Reaction monitoring via TLC and final characterization using , , and HRMS .

Q. How is the purity and structural integrity of the compound validated?

- Analytical Techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy :

- : Peaks for pyrimidine (δ 8.6–8.8 ppm) and pyrazine (δ 9.0–9.2 ppm) protons.

- IR: Stretching vibrations for ester carbonyl (ν ≈ 1720 cm⁻¹) and pyrimidine C=N (ν ≈ 1580 cm⁻¹) .

- Mass Spectrometry : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 261.08) .

Q. What solvent systems are optimal for recrystallization?

- Ethanol/water mixtures (4:1 v/v) are effective due to the compound’s moderate polarity. Slow evaporation at 4°C yields needle-like crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proton proximity, for heterocyclic nitrogen environments).

- Database Referencing : Compare experimental data with crystallographic databases (e.g., Cambridge Structural Database) and computational models (DFT calculations) .

- Example : A discrepancy in shifts between synthetic batches may arise from rotational isomerism; variable-temperature NMR can confirm dynamic behavior .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Software Tools : Use SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .

- Parameters :

- Adjust supersaturation by varying antisolvent addition rates.

- Employ seeding with microcrystals from prior batches.

- Table: Common crystallization conditions:

| Solvent System | Temperature (°C) | Crystal Morphology |

|---|---|---|

| Ethanol/Water | 4 | Needles |

| DMSO/MeOH | 25 | Plates |

Q. How can reaction yields be improved in multi-step syntheses?

- Catalytic Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency.

- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 12 hr) while maintaining >80% yield .

- Troubleshooting : Low yields in ester hydrolysis steps may require pH control (pH 10–12) to avoid decarboxylation .

Q. What mechanistic insights exist for its biological activity?

- Target Interaction : Molecular docking studies suggest binding to kinase ATP pockets (e.g., EGFR or CDK2) via hydrogen bonds with pyrimidine N1 and pyrazine N4 .

- Enzyme Assays : IC₅₀ values determined via fluorescence polarization (FP) or TR-FRET assays using recombinant proteins.

- SAR Studies : Modifying the ester group to amides (e.g., ethyl → methyl) reduces cytotoxicity but improves solubility .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile?

- Evidence : DSC data from independent studies show decomposition onset at 180°C (Study A) vs. 210°C (Study B).

- Resolution :

- Verify purity via elemental analysis (C, H, N % within ±0.3% of theoretical).

- Assess crystallinity: Highly crystalline batches (PXRD peaks) exhibit higher thermal stability .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.